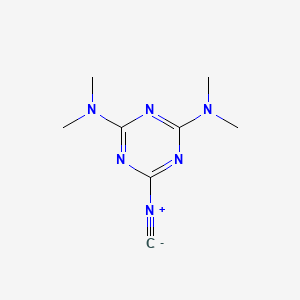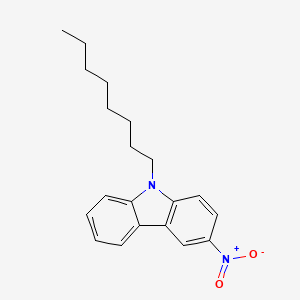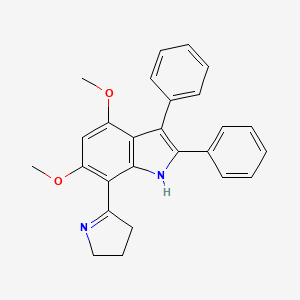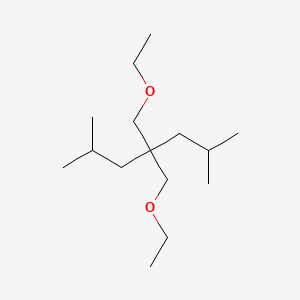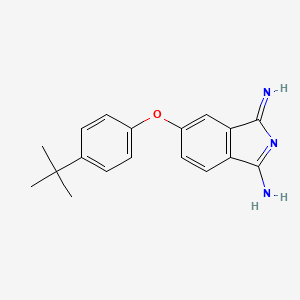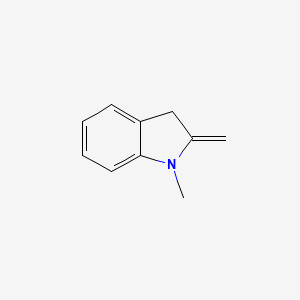
1,4-Dihydro-1,4-methanoacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-1,4-methanoacridin-9-amine is a chemical compound that belongs to the class of acridine derivatives Acridines are known for their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-methanoacridin-9-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable acridine derivative with a methylene donor in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-1,4-methanoacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,4-Dihydro-1,4-methanoacridin-9-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific photophysical properties, such as fluorescent dyes.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of 1,4-Dihydro-1,4-methanoacridin-9-amine, known for its wide range of applications.
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as a disinfectant and antiseptic.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
| 116207-37-5 | |
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaen-10-amine |
InChI |
InChI=1S/C14H12N2/c15-13-10-3-1-2-4-11(10)16-14-9-6-5-8(7-9)12(13)14/h1-6,8-9H,7H2,(H2,15,16) |
Clave InChI |
TZMKCQLIPLLRMD-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3=NC4=CC=CC=C4C(=C23)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


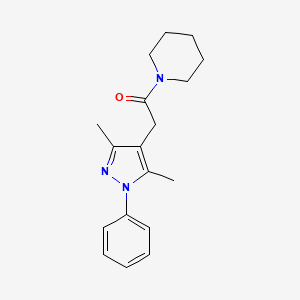
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
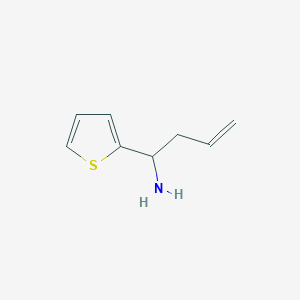

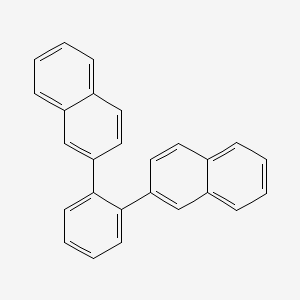
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
